Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride
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Description
Scientific Research Applications
Synthesis and Chemical Structure
Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride is a compound with various synthesis methods and structural characteristics. Bekircan and Bektaş (2008) describe a method involving the reaction of substituted benzyl cyanides and absolute ethanol, followed by treatment with hydrazine hydrate, to form compounds with piperidine structures (Bekircan & Bektaş, 2008). Similarly, Tengler et al. (2013) synthesized related compounds to explore their antimycobacterial properties, indicating the chemical versatility of such structures (Tengler et al., 2013).
Biological Evaluation
The compound and its derivatives have been explored for various biological activities. For instance, Sugimoto et al. (1990) investigated piperidine derivatives for their anti-acetylcholinesterase activity, highlighting the compound's potential in neurodegenerative disease research (Sugimoto et al., 1990). Palkowitz et al. (1997) identified a derivative as a potent selective estrogen receptor modulator, further illustrating the compound's potential in hormone-related therapies (Palkowitz et al., 1997).
Implications in Pharmacology
The compound's derivatives show promise in pharmacology, as evidenced by research on its anti-acetylcholinesterase and estrogen receptor modulating activities. Sugimoto et al. (1992) extended their study to include derivatives with enhanced activity, emphasizing the compound's role in developing drugs for conditions like Alzheimer's (Sugimoto et al., 1992). Furthermore, Tacke et al. (2003) explored the sigma ligand properties of piperidine derivatives, indicating the compound's relevance in central nervous system studies (Tacke et al., 2003).
Properties
IUPAC Name |
benzyl 4-(2-piperidin-3-ylethoxy)benzoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3.ClH/c23-21(25-16-18-5-2-1-3-6-18)19-8-10-20(11-9-19)24-14-12-17-7-4-13-22-15-17;/h1-3,5-6,8-11,17,22H,4,7,12-16H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTXGXHSAHLUMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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